molecular formula C9H7ClF3NO2 B2557517 Methyl (4-chloro-3-trifluoromethylphenyl)carbamate CAS No. 19448-54-5

Methyl (4-chloro-3-trifluoromethylphenyl)carbamate

Cat. No.: B2557517
CAS No.: 19448-54-5
M. Wt: 253.61
InChI Key: XWQBHJDKCQIWFE-UHFFFAOYSA-N
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Description

Methyl (4-chloro-3-trifluoromethylphenyl)carbamate is a chemical compound with the molecular formula C9H7ClF3NO2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a carbamate group attached to a phenyl ring substituted with chlorine and trifluoromethyl groups.

Scientific Research Applications

Methyl (4-chloro-3-trifluoromethylphenyl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial products.

Mechanism of Action

Target of Action

The primary targets of Methyl (4-chloro-3-trifluoromethylphenyl)carbamate It’s known that carbamates often target enzymes or receptors in the body, altering their function .

Mode of Action

The exact mode of action of This compound Generally, carbamates interact with their targets by forming a covalent bond, which can lead to changes in the target’s function .

Biochemical Pathways

The specific biochemical pathways affected by This compound Carbamates typically affect pathways related to the function of their targets, leading to downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound These properties would impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of This compound It’s known that carbamates can have a variety of effects depending on their specific targets .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound Factors such as temperature, ph, and presence of other substances can potentially affect the action of carbamates .

Safety and Hazards

The safety information for “Methyl (4-chloro-3-trifluoromethylphenyl)carbamate” indicates that it has the signal word 'Warning’ . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-chloro-3-trifluoromethylphenyl)carbamate typically involves the reaction of 4-chloro-3-trifluoromethylaniline with methyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified through recrystallization or distillation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-chloro-3-trifluoromethylphenyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium methoxide can yield methoxy-substituted derivatives.

    Hydrolysis: The major products are the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Methyl (4-chloro-3-trifluoromethylphenyl)carbamate can be compared with other similar compounds, such as:

    Methyl (4-chloro-3-fluorophenyl)carbamate: This compound lacks the trifluoromethyl group, which can affect its stability and biological activity.

    Methyl (4-bromo-3-trifluoromethylphenyl)carbamate: The presence of a bromine atom instead of chlorine can influence the compound’s reactivity and interactions with molecular targets.

    Methyl (4-chloro-3-trifluoromethylphenyl)urea: This compound has a urea group instead of a carbamate group, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.

Properties

IUPAC Name

methyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO2/c1-16-8(15)14-5-2-3-7(10)6(4-5)9(11,12)13/h2-4H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQBHJDKCQIWFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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